

# Ulevostinag (isomer 2) efficacy compared to other immunotherapies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Ulevostinag (isomer 2) |           |
| Cat. No.:            | B15136830              | Get Quote |

# Ulevostinag (isomer 2): A Comparative Guide to Immunotherapies

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the STING (Stimulator of Interferon Genes) agonist **Ulevostinag (isomer 2)**, also known as MK-1454, with other immunotherapies for the treatment of advanced solid tumors and lymphomas. The information is based on available preclinical and clinical data, with a focus on quantitative efficacy, safety, and mechanistic insights.

# **Executive Summary**

Ulevostinag is a potent cyclic dinucleotide STING agonist designed to activate the innate immune system to fight cancer. Administered intratumorally, it has shown promising anti-tumor activity, particularly in combination with PD-1 inhibitors like pembrolizumab. This guide compares Ulevostinag to other STING agonists in clinical development and established immunotherapies such as checkpoint inhibitors, providing a comprehensive overview for researchers and drug developers.

## **Mechanism of Action: STING Pathway Activation**

Ulevostinag functions by targeting and activating the STING protein, a key component of the innate immune system. This activation triggers a signaling cascade that leads to the production



of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines.[1] This process is intended to convert "cold" tumors, which are not recognized by the immune system, into "hot" tumors with an inflamed microenvironment that can be targeted by T cells.



Click to download full resolution via product page

Caption: Ulevostinag activates the STING pathway, leading to T-cell mediated tumor cell death.

## **Comparative Efficacy of Ulevostinag**

Clinical trial data for Ulevostinag primarily focuses on its use in combination with the anti-PD-1 antibody pembrolizumab. The available data suggests a synergistic effect, with the combination showing greater efficacy than either agent alone might be expected to produce.

### **Ulevostinag in Combination Therapy**

The Phase II study (NCT04220866) in patients with untreated metastatic or unresectable, recurrent Head and Neck Squamous Cell Carcinoma (HNSCC) showed that 4 out of 8 participants treated with the combination of Ulevostinag and pembrolizumab had a complete or partial response.[2][3][4] This is in contrast to 1 out of 10 participants treated with pembrolizumab monotherapy in the same study who had a complete or partial response.[2][4]

In a Phase I study (NCT03010176), the combination of Ulevostinag and pembrolizumab demonstrated a response rate of 24% (6 out of 25 patients, all partial responses) in patients with advanced solid tumors or lymphomas.[5] The monotherapy arm in this study showed no complete or partial responses.[5]



| Therapy                        | Trial (Patient<br>Population)                           | Overall<br>Response Rate<br>(ORR) | Complete<br>Response (CR) | Partial<br>Response (PR) |
|--------------------------------|---------------------------------------------------------|-----------------------------------|---------------------------|--------------------------|
| Ulevostinag +<br>Pembrolizumab | NCT04220866<br>(HNSCC)                                  | 50% (4/8)                         | Not specified             | 4                        |
| Pembrolizumab<br>Monotherapy   | NCT04220866<br>(HNSCC)                                  | 10% (1/10)                        | Not specified             | 1                        |
| Ulevostinag +<br>Pembrolizumab | NCT03010176<br>(Advanced Solid<br>Tumors/Lympho<br>mas) | 24% (6/25)                        | 0                         | 6                        |
| Ulevostinag<br>Monotherapy     | NCT03010176<br>(Advanced Solid<br>Tumors/Lympho<br>mas) | 0%                                | 0                         | 0                        |

## **Comparison with Other Immunotherapies**

To provide context for Ulevostinag's efficacy, this section compares its performance with other STING agonists and standard-of-care checkpoint inhibitors.

# **Other STING Agonists**

Several other STING agonists are in clinical development, though direct head-to-head comparative data is not yet available.



| STING Agonist             | Developer                      | Clinical Trial (Status)     | Key Findings                                                                                                                                                                                                         |
|---------------------------|--------------------------------|-----------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ADU-S100<br>(Miwivudesen) | Aduro<br>Biotech/Novartis      | NCT03172936<br>(Completed)  | In combination with spartalizumab (anti-PD-1), showed an ORR of 10.4% in a Phase Ib study of patients with advanced solid tumors or lymphomas.[6] The development of ADU-S100 was discontinued by Novartis.[5]       |
| E7766                     | Eisai                          | NCT04144140<br>(Recruiting) | A Phase 1/1b trial is ongoing for patients with advanced solid tumors and lymphomas. Preclinical data showed potent antitumor activity.[7]                                                                           |
| SB 11285                  | Spring Bank<br>Pharmaceuticals | NCT04096638<br>(Recruiting) | A Phase 1a/1b trial is evaluating SB 11285 alone and in combination with atezolizumab in patients with advanced solid tumors.[7][8][9][10] Preclinical studies demonstrated potent, durable anti-tumor activity.[11] |

# **Checkpoint Inhibitors (Monotherapy)**



The following table summarizes the efficacy of established checkpoint inhibitors in relevant patient populations, providing a benchmark for evaluating novel immunotherapies.

| Checkpoint Inhibitor | Trial (Patient<br>Population)                           | Overall Response<br>Rate (ORR)      | Median Overall<br>Survival (OS)                   |
|----------------------|---------------------------------------------------------|-------------------------------------|---------------------------------------------------|
| Pembrolizumab        | KEYNOTE-001<br>(Advanced NSCLC)                         | 23% (previously treated)            | 19.4 months<br>(treatment-naive)                  |
| Nivolumab            | CheckMate 066<br>(Advanced Melanoma,<br>BRAF wild-type) | 42%                                 | Not Reached (vs. 10.8 months for dacarbazine)[12] |
| Ipilimumab           | CheckMate 067<br>(Advanced<br>Melanoma)                 | 58% (in combination with nivolumab) | 19.9 months<br>(monotherapy)[3]                   |

## **Experimental Protocols**

Detailed methodologies are crucial for interpreting and comparing clinical trial data. Below are summaries of the key experimental protocols for Ulevostinag and its primary comparators.



Click to download full resolution via product page



Caption: Key clinical trials for Ulevostinag and comparator immunotherapies.

### **Ulevostinag (MK-1454)**

- Trial: NCT03010176 (Phase I)[1][13]
  - Patient Population: Adults with advanced/metastatic solid tumors or lymphomas who have failed standard therapy.
  - Intervention: Ulevostinag administered intratumorally (IT) as monotherapy or in combination with intravenous (IV) pembrolizumab.
  - Dosing: Dose escalation of Ulevostinag; pembrolizumab at a standard dose.
  - Primary Endpoints: Safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D).
  - Secondary Endpoints: Objective Response Rate (ORR), Duration of Response (DOR), Progression-Free Survival (PFS).
- Trial: NCT04220866 (Phase II)[3][14]
  - Patient Population: Adults with untreated metastatic or unresectable, recurrent HNSCC.
  - Intervention: Ulevostinag IT in combination with pembrolizumab IV versus pembrolizumab
     IV alone.
  - Dosing: Ulevostinag at the RP2D determined in the Phase I trial; pembrolizumab at a standard dose.
  - Primary Endpoint: Antitumor activity.

# ADU-S100 (Miwivudesen)

- Trial: NCT03172936 (Phase lb)[15][16]
  - Patient Population: Adults with advanced/metastatic solid tumors or lymphomas.
  - Intervention: ADU-S100 IT in combination with spartalizumab IV.



- Dosing: Dose escalation of ADU-S100; fixed dose of spartalizumab.
- Primary Endpoints: Safety, tolerability, MTD, and RP2D.
- Secondary Endpoints: ORR, PFS, DOR.

#### **Pembrolizumab**

- Trial: KEYNOTE-001 (Phase I)[8]
  - Patient Population: Patients with advanced solid tumors, including non-small cell lung cancer (NSCLC) and melanoma.
  - Intervention: Pembrolizumab IV.
  - Dosing: Various doses and schedules were explored, with 2 mg/kg every 3 weeks and 10 mg/kg every 2 or 3 weeks being common.
  - Primary Endpoints: Safety, tolerability, and anti-tumor activity (ORR).

#### **Nivolumab**

- Trial: CheckMate 066 (Phase III)[2][9]
  - Patient Population: Previously untreated patients with unresectable or metastatic BRAF
     V600 wild-type melanoma.
  - Intervention: Nivolumab IV versus dacarbazine IV.
  - Dosing: Nivolumab 3 mg/kg every 2 weeks; dacarbazine 1000 mg/m² every 3 weeks.
  - Primary Endpoint: Overall Survival (OS).
  - Secondary Endpoints: PFS, ORR.

### Conclusion

**Ulevostinag (isomer 2)** has demonstrated a promising safety profile and, in combination with pembrolizumab, encouraging anti-tumor activity in early-phase clinical trials. Its mechanism of



activating the innate immune system through the STING pathway represents a distinct and potentially synergistic approach to cancer immunotherapy.

While direct comparisons with other STING agonists are limited by the early stage of development for most candidates, the initial efficacy data for the Ulevostinag-pembrolizumab combination appears favorable, particularly in HNSCC. Further evaluation in larger, randomized trials is necessary to definitively establish its place in the evolving landscape of cancer immunotherapy. For researchers and drug developers, the continued exploration of STING agonists like Ulevostinag, both as monotherapies and in combination with checkpoint inhibitors, remains a promising avenue for improving patient outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. onclive.com [onclive.com]
- 4. Five-Year Outcomes With Nivolumab in Patients With Wild-Type BRAF Advanced Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. youtube.com [youtube.com]
- 7. targetedonc.com [targetedonc.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 11. Spring Bank Pharmaceuticals, Inc. Presents Data On STING Agonist SB 11285 At The AACR Special Conference On Tumor Immunology And Immunotherapy BioSpace



[biospace.com]

- 12. ajmc.com [ajmc.com]
- 13. Overall Survival in Patients With Advanced Melanoma Who Received Nivolumab Versus Investigator's Choice Chemotherapy in CheckMate 037: A Randomized, Controlled, Open-Label Phase III Trial PMC [pmc.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. onclive.com [onclive.com]
- 16. Pembrolizumab KEYNOTE-001: an adaptive study leading to accelerated approval for two indications and a companion diagnostic - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ulevostinag (isomer 2) efficacy compared to other immunotherapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136830#ulevostinag-isomer-2-efficacy-compared-to-other-immunotherapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com